(3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H10BF3O2. It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions with a base such as potassium acetate in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Development of boron-containing drugs with potential therapeutic effects.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action for (3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired biaryl product. This process is facilitated by the unique electronic properties of the trifluoromethyl and cyclopropyl groups, which enhance the reactivity and stability of the intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- Phenylboronic acid
Uniqueness
(3-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl and a trifluoromethyl group. These groups confer distinct electronic and steric properties, making it particularly useful in reactions requiring high reactivity and selectivity .
Properties
Molecular Formula |
C10H10BF3O2 |
---|---|
Molecular Weight |
229.99 g/mol |
IUPAC Name |
[3-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)8-3-7(6-1-2-6)4-9(5-8)11(15)16/h3-6,15-16H,1-2H2 |
InChI Key |
XFPPORBPCVTJBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
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